N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Beschreibung
N-{[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic small molecule featuring a benzimidazole core linked to a coumarin derivative via a propanamide bridge. Its structure integrates:
- A benzimidazole moiety substituted with a 2-methoxyethyl group at the 1-position and a methylene group at the 2-position.
- A coumarin (chromen-2-one) scaffold with methoxy and methyl substituents at the 7- and 4-positions, respectively.
- A propanamide linker that bridges these two heterocyclic systems.
Eigenschaften
Molekularformel |
C25H27N3O5 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C25H27N3O5/c1-16-12-25(30)33-22-14-21(32-3)17(13-18(16)22)8-9-24(29)26-15-23-27-19-6-4-5-7-20(19)28(23)10-11-31-2/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,29) |
InChI-Schlüssel |
WMWSMVIOQPLIIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NC4=CC=CC=C4N3CCOC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Attachment of the Methoxyethyl Group: The 2-methoxyethyl group is introduced via alkylation using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the Chromenone Derivative: The chromenone moiety is synthesized separately, often starting from salicylaldehyde and undergoing cyclization reactions.
Coupling of Benzimidazole and Chromenone Units: The final step involves coupling the benzimidazole and chromenone units through a propanamide linker, typically using amide bond formation reactions facilitated by coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können zu den entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Carbonylgruppen in der Chromenon-Einheit können zu Alkoholen reduziert werden.
Substitution: Der Benzimidazolring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Halogenierungsmittel wie Brom (Br₂) oder Nitrierungsgemische (HNO₃/H₂SO₄).
Hauptprodukte
Oxidation: Bildung von Aldehyden oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-{[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Benzimidazol-Einheit kann an Nukleinsäuren oder Proteine binden, während die Chromenon-Einheit mit verschiedenen Zellkomponenten interagieren kann. Diese Wechselwirkungen können biologische Signalwege modulieren, was zu therapeutischen Effekten führt.
Wirkmechanismus
The mechanism of action of N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to nucleic acids or proteins, while the chromenone moiety can interact with various cellular components. These interactions can modulate biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-Ethyl-6-methylphenyl)-N-(1-methoxy-2-propanyl)-2-{2-[1-(2-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide ()
Key Features :
- Contains a benzimidazole core with a pyrrolidinone substituent.
- Includes a methoxypropan-2-yl group and an acetamide linker.
- Substituted phenyl groups enhance lipophilicity.
Comparison :
- Unlike the target compound, this analogue lacks a coumarin moiety but retains the benzimidazole-acetamide framework.
(S)-4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide ()
Key Features :
- Contains a benzamide core with an imidazole-containing alkyl chain.
- Features a dipeptide-like side chain (Gly-Phe-NH2 derivative).
Comparison :
- The absence of a benzimidazole or coumarin system limits direct functional overlap.
N-Ethyl-2-[1-(2-hydroxy-6-methyl-4-pyrimidinyl)-1H-1,2,4-triazole-4-yl]-1H-1,2,4-triazole-3-thione ()
Key Features :
- A triazole-thione scaffold with pyrimidine and ethyl substituents.
Comparison :
- The triazole-thione system contrasts sharply with the benzimidazole-coumarin framework, suggesting divergent biological targets (e.g., metal-binding vs. kinase inhibition).
Spectroscopic Characterization
- 1H/13C NMR : The target compound’s methoxyethyl and coumarin methyl/methoxy groups would produce distinct signals at δ ~3.3–3.5 (OCH3) and δ ~2.4 (CH3), comparable to shifts observed in and .
Functional Group Analysis
Research Implications and Gaps
- Pharmacological Potential: The coumarin moiety in the target compound may enhance fluorescence-based imaging applications, unlike the pyrrolidinone or triazole systems in analogues .
- Synthetic Challenges : The methoxyethyl group on benzimidazole requires careful regioselective synthesis, as seen in ’s use of directing groups for functionalization .
- Unanswered Questions: No evidence directly addresses the target compound’s stability, bioavailability, or target binding. Future studies should prioritize crystallography (using SHELX/ORTEP ) and in vitro assays.
Biologische Aktivität
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol
IUPAC Name: N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The benzimidazole moiety is known to exhibit various pharmacological effects, including:
- Enzyme Inhibition: The compound binds to the active sites of certain enzymes, inhibiting their activity. This is particularly relevant in cancer biology, where enzyme inhibition can affect tumor growth and proliferation.
- Receptor Modulation: It may also act as a modulator for various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell survival.
Anticancer Properties
N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has been studied for its potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells through several mechanisms:
- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, leading to reduced cell division and growth.
- Apoptosis Induction: The compound has been observed to promote apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Study on Anticancer Effects:
- A study published in Journal of Medicinal Chemistry reported that the compound demonstrated significant antiproliferative effects on breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity .
- Antimicrobial Evaluation:
- Mechanistic Insights:
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
